molecular formula C59H76N6O19S B12674970 3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyheptylthio)rifamycin S CAS No. 191152-98-4

3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyheptylthio)rifamycin S

Cat. No.: B12674970
CAS No.: 191152-98-4
M. Wt: 1205.3 g/mol
InChI Key: NNPSNOJIDKJPMC-KFTNCQFPSA-N
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Description

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (a nucleoside analog) and rifamycin S (an antibiotic)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves multiple steps:

    Preparation of 3’‘-azido-3’'-deoxythymidine: This is typically synthesized from thymidine through a series of reactions including azidation.

    Glutarylation: The 3’‘-azido-3’'-deoxythymidine is then reacted with glutaric anhydride to introduce the glutaryloxy group.

    Attachment to Heptylthio Group: The glutarylated product is then linked to a heptylthio group.

    Coupling with Rifamycin S: Finally, the heptylthio derivative is coupled with rifamycin S under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This would include:

    Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized under certain conditions.

    Reduction: The azido group can also be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Products may include nitro derivatives.

    Reduction: Amino derivatives are typically formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S has several applications in scientific research:

    Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential as an antiviral agent due to the presence of azidothymidine.

    Medicine: Explored for its antibacterial properties, particularly against resistant strains.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves:

    Antiviral Activity: The azidothymidine component inhibits reverse transcriptase, preventing viral replication.

    Antibacterial Activity: The rifamycin S component inhibits bacterial RNA polymerase, leading to the suppression of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.

    Rifamycin S: An antibiotic used to treat bacterial infections.

Uniqueness

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is unique due to its dual functionality, combining the antiviral properties of azidothymidine with the antibacterial properties of rifamycin S. This makes it a promising candidate for the development of broad-spectrum antimicrobial agents.

Properties

CAS No.

191152-98-4

Molecular Formula

C59H76N6O19S

Molecular Weight

1205.3 g/mol

IUPAC Name

1-O-[7-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]heptyl] 5-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate

InChI

InChI=1S/C59H76N6O19S/c1-29-18-16-19-30(2)56(75)61-46-50(72)44-43(45-53(35(7)49(44)71)84-59(9,55(45)74)81-24-22-38(78-10)32(4)52(82-36(8)66)34(6)48(70)33(5)47(29)69)51(73)54(46)85-25-15-13-11-12-14-23-79-41(67)20-17-21-42(68)80-28-39-37(63-64-60)26-40(83-39)65-27-31(3)57(76)62-58(65)77/h16,18-19,22,24,27,29,32-34,37-40,47-48,52,69-71H,11-15,17,20-21,23,25-26,28H2,1-10H3,(H,61,75)(H,62,76,77)/b18-16+,24-22+,30-19-/t29-,32+,33+,34+,37-,38-,39+,40+,47-,48+,52+,59-/m0/s1

InChI Key

NNPSNOJIDKJPMC-KFTNCQFPSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C

Origin of Product

United States

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